molecular formula C13H22N4O4S B6708619 N-(2-cyanoethyl)-N-(2-methoxyethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-sulfonamide

N-(2-cyanoethyl)-N-(2-methoxyethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-sulfonamide

Cat. No.: B6708619
M. Wt: 330.41 g/mol
InChI Key: GIDQNZHJGWKKOM-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-(2-methoxyethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-sulfonamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a sulfonamide group, which is known for its applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-(2-methoxyethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-21-8-7-16(5-2-4-14)22(19,20)17-6-3-13(11-17)9-12(18)15-10-13/h2-3,5-11H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDQNZHJGWKKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCC#N)S(=O)(=O)N1CCC2(C1)CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-(2-methoxyethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-sulfonamide typically involves multiple steps:

    Formation of the Spiro Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Sulfonamide Group: This step usually involves the reaction of an amine with a sulfonyl chloride under basic conditions.

    Addition of the Cyanoethyl and Methoxyethyl Groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-(2-methoxyethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the oxo group to a hydroxyl group.

    Substitution: The cyanoethyl and methoxyethyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfone, while reduction may produce a secondary amine.

Scientific Research Applications

N-(2-cyanoethyl)-N-(2-methoxyethyl)-8-oxo-2,7-diazaspiro[4

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as a drug candidate due to its sulfonamide group.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-(2-methoxyethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The spiro structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-N-(2-hydroxyethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-sulfonamide
  • N-(2-cyanoethyl)-N-(2-ethoxyethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-sulfonamide

Uniqueness

N-(2-cyanoethyl)-N-(2-methoxyethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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